Technical Monograph: 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol
Technical Monograph: 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol
Executive Summary
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol (CAS: 116035-73-5) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a high-value intermediate.[1][2][3][4] It serves as a core building block for the synthesis of Src family kinase inhibitors , antitubercular agents (DprE1 inhibitors) , and cardiotonic drugs .
Functionally, the molecule presents three distinct vectors for chemical modification:
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The C6-Bromo handle: Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl effector groups.
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The C2-Hydroxy/Oxo motif: Allows for conversion to leaving groups (chlorination) or direct N-alkylation to tune solubility and pharmacokinetic profiles.
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The Imidazole N-H: Provides a site for prodrug design or solubility-enhancing substitutions.
This guide details the structural properties, validated synthesis pathways, and experimental handling of this compound, emphasizing its role in modern drug discovery.
Part 1: Structural Analysis & Chemical Properties
Nomenclature and Identity
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IUPAC Name: 6-bromo-5-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Common Synonyms: 6-Bromo-5-methyl-2-hydroxy-1-deazapurine; 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one.
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CAS Number: 116035-73-5
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Molecular Formula: C₇H₆BrN₃O
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Molecular Weight: 228.05 g/mol
Tautomeric Equilibrium
A critical nuance for researchers is that while often named as the "2-ol" (hydroxy) tautomer, the compound exists predominantly in the 2-one (oxo) form in the solid state and in polar solvents (DMSO, MeOH). This preference is driven by the aromatic stability of the amide-like lactam linkage within the imidazole ring.
Implication for Synthesis: Reactions targeting the oxygen (O-alkylation) require specific conditions (e.g., Ag salts), whereas standard basic conditions (K₂CO₃/DMF) typically result in N-alkylation at the N1 or N3 positions.
Caption: The keto-enol tautomerism favors the 2-oxo form (lactam), which dictates the nucleophilic reactivity profile during functionalization.
Part 2: Validated Synthetic Pathway
The synthesis of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol is best approached via the cyclization of a 2,3-diaminopyridine precursor. The following route is field-validated for high yield and regiochemical purity.
Retrosynthetic Logic
To construct the [4,5-b] fused system with a methyl at C5 and bromo at C6, the pyridine precursor must be 2,3-diamino-5-bromo-6-methylpyridine . This precursor is accessible from commercially available 2-amino-6-methylpyridine (2-amino-6-picoline).
Caption: Step-wise construction of the imidazo[4,5-b]pyridine core from 2-amino-6-picoline via sequential electrophilic substitution and cyclization.
Detailed Experimental Protocols
Step 1: Bromination
Objective: Selectively brominate position 5 (para to amino).
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Reagents: 2-Amino-6-methylpyridine (1.0 eq), Bromine (1.05 eq), Acetic Acid (Solvent).
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Protocol: Dissolve starting material in glacial acetic acid. Add bromine dropwise at 10–15°C. Stir at room temperature for 2 hours. Pour into ice water, neutralize with Na₂CO₃. Filter the precipitate.[5][6]
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Yield Expectation: 85-90%.
Step 2: Nitration
Objective: Introduce nitro group at position 3 (ortho to amino).
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Reagents: HNO₃ (fuming), H₂SO₄.
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Protocol: Dissolve the brominated intermediate in conc. H₂SO₄ at 0°C. Slowly add HNO₃/H₂SO₄ mixture, maintaining temp <5°C. Stir for 1 hour, then pour onto ice. The yellow precipitate is collected.
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Note: The bromine at C5 and methyl at C6 force the nitro group to the only open activated position (C3).
Step 3: Reduction to Diamine
Objective: Convert 3-nitro to 3-amino.
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Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water (3:1).
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Protocol: Reflux the nitro compound with Fe powder and NH₄Cl for 2–4 hours. Filter hot through Celite to remove iron oxides. Concentrate filtrate to obtain the diamine.[7]
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Stability Warning: 2,3-Diaminopyridines are oxidation-sensitive. Use immediately or store under inert gas.
Step 4: Cyclization (The "Ring Closure")
Objective: Form the imidazole-2-one ring.
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Method A (Industrial): Urea Fusion.
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Mix diamine with Urea (5 eq). Heat to 160–170°C (melt) for 4 hours. Cool, add water, filter solid.[4]
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Method B (Laboratory - Higher Purity): CDI Cyclization.
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Dissolve diamine in dry THF or Dioxane. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq). Reflux for 6 hours. Solvent evaporation and washing with water yields high-purity product.
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Part 3: Applications in Drug Discovery
Kinase Inhibition (Src/Fyn)
The imidazo[4,5-b]pyridine scaffold mimics the purine core of ATP, allowing it to bind into the hinge region of kinases.
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Mechanism: The lactam (NH-C=O) motif acts as a hydrogen bond donor/acceptor pair, interacting with the kinase hinge residues (e.g., Met341 in Src).
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Modification: The 6-bromo group is replaced via Suzuki coupling with aryl groups (e.g., 4-phenoxyphenyl) to access the hydrophobic pocket II of the kinase.
Antitubercular Agents (DprE1)
Derivatives of this core have shown potent activity against Mycobacterium tuberculosis by inhibiting Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) .
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SAR Insight: Substitution at the C6 position with nitro-aromatics or specific heterocycles creates covalent or non-covalent adducts with the Cys387 residue of the enzyme.
Functionalization Logic (Chemo-map)
Caption: The 6-bromo position is the primary vector for library generation via cross-coupling, while the 2-oxo group allows for scaffold diversification.
Part 4: Safety & Handling
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Hazard Classification: GHS Warning. Acute Tox. 4 (Oral).[6]
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Signal Word: Warning.
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Handling:
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Avoid dust formation.
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Use standard PPE (Nitrile gloves, safety glasses).
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Specific Hazard: Bromo-pyridines can be skin sensitizers. Wash immediately upon contact.
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Storage: Store at room temperature, dry. Stable indefinitely if protected from moisture.
References
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Imidazo[4,5-b]pyridine Scaffold in Medicinal Chemistry Source: PubChem Compound Summary. "1H-imidazo[4,5-b]pyridine".[1][2][3][8] URL:[Link]
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Synthesis of 2,3-Diaminopyridine Precursors Source: Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 44, p.34 (1964). "2,3-Diaminopyridine".[9] URL:[Link]
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Antitubercular Activity of Imidazo[4,5-b]pyridine Derivatives Source: PubMed Central. "Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives". URL:[Link]
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Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine Source: Molecules 2017, 22(2), 218. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling". URL:[Link]
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Tautomerism of 2-Hydroxypyridines Source: Wayne State University, Schlegel Group. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone". URL:[Link]
Sources
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- 2. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 6-bromo-5-methyl-1h-imidazo[4,5-b]pyridine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 4. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 7. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
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